Benzyl(2-methoxyethyl)amine hydrochloride
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Overview
Description
Benzyl(2-methoxyethyl)amine hydrochloride: is a chemical compound with the molecular formula C10H15NO·HCl. It is also known by its IUPAC name, N-benzyl-2-methoxyethan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-methoxyethyl)amine hydrochloride involves multiple steps. One common method includes the preparation of a benzyl imine intermediate, followed by the formation of an N-benzyl alkenyl-2-methoxy ethylamine intermediate . The final step involves the conversion of this intermediate to this compound through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-methoxyethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Benzyl(2-methoxyethyl)amine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Bis(2-methoxyethyl)amine: This compound shares the methoxyethyl group but lacks the benzyl group, making it less complex.
N,N-bis(2-methoxyethyl)acrylamide: This compound features similar functional groups but is used primarily in polymer chemistry
Uniqueness: Benzyl(2-methoxyethyl)amine hydrochloride is unique due to its combination of the benzyl and methoxyethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity.
Properties
IUPAC Name |
N-benzyl-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-7-11-9-10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJOZXRINYASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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